molecular formula C23H19BrN4O3 B2749571 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1326853-71-7

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2749571
CAS No.: 1326853-71-7
M. Wt: 479.334
InChI Key: DKNNDHZBGJUFLB-UHFFFAOYSA-N
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Description

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a 2-oxopyridine core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group. This compound’s design leverages the oxadiazole ring’s metabolic stability and the bromine atom’s capacity for halogen bonding, which may improve binding affinity and selectivity compared to simpler analogs.

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-15-5-7-16(8-6-15)12-25-20(29)14-28-13-18(9-10-21(28)30)23-26-22(27-31-23)17-3-2-4-19(24)11-17/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNDHZBGJUFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Immunoproteasome Inhibition

highlights five β1i subunit inhibitors (compounds 1–5 ) with acetamide backbones and 2-oxopyridine motifs. Key comparisons include:

Compound Substituents on Acetamide/2-Oxopyridine Molecular Weight Key Findings (Binding Stability, Ki)
Target Compound 3-Bromophenyl-1,2,4-oxadiazole; 4-methylbenzyl ~467.3 g/mol Hypothesized stronger halogen bonding and hydrophobic interactions due to bromine and methyl groups.
Compound 1 Benzyl; pyridinone ~283.3 g/mol Lead compound with high binding stability (ΔG = −8.2 kcal/mol) .
Compound 2 Benzyl; pyridinone (simpler backbone) ~269.3 g/mol Lower selectivity due to absence of oxadiazole .
Compound 3 Cyclohexyl; pyridinone ~291.4 g/mol Reduced binding stability (ΔG = −6.5 kcal/mol) .

Analogs from Screening Data ()

Two compounds from screening data share the 2-oxopyridine-1,2,4-oxadiazole-acetamide scaffold but differ in substituents:

Compound ID R-Group on Oxadiazole N-Substituent on Acetamide Molecular Weight
M212-1363 Cyclopropyl 3-Ethylphenyl 364.4 g/mol
M212-1365 Cyclopropyl 3-Isopropylphenyl 378.4 g/mol
Target Compound 3-Bromophenyl 4-Methylbenzyl ~467.3 g/mol

The target’s 3-bromophenyl group increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to M212-1363 (clogP ~2.8) and M212-1365 (clogP ~3.1). Bromine’s polarizability may promote halogen bonding in hydrophobic pockets, a feature absent in cyclopropyl analogs .

Patent-Based Analogs (–5)

Patents describe compounds with 2-oxopyridine cores but distinct substituents:

  • Quinoline-linked acetamides (): These feature bulkier cores (e.g., tetrahydrofuran-3-yl-oxy) but retain acetamide pharmacophores, suggesting divergent therapeutic targets.

Research Findings and Implications

Binding Mechanism and Stability

Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies in reveal that substituent bulk and polarity critically influence β1i subunit binding. For example:

  • Compound 1’s benzyl group stabilizes via π-π stacking with Phe31.
  • The target compound’s 3-bromophenyl group may form halogen bonds with Lys33, while the 4-methylbenzyl group enhances hydrophobic interactions .

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